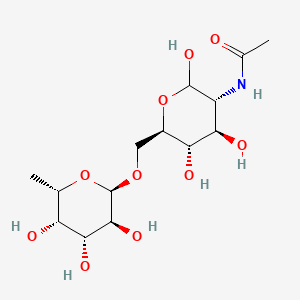

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is a specialty product used in proteomics research . It is an indispensable reagent in biomedicine, showcasing its prominence as an enabling component for synthesizing diverse compounds . In the realm of drug development, particularly those addressing oncological, diabetic, and neurogenic ailments, this versatile compound reigns supreme .

Molecular Structure Analysis

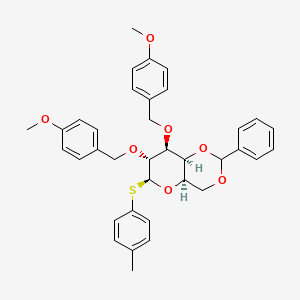

The molecular formula of this compound is C17H19NO10 . Its molecular weight is 397.33 .Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in chloroform and ethyl acetate . The compound should be stored at -20° C .Applications De Recherche Scientifique

Structural Analysis and Polymorphism

Extensive structural analyses of o-, m-, and p-nitrophenyl 2,3,4-tri-O-acetyl-β-d-xylopyranosides have been conducted. Investigations using single-crystal X-ray diffraction data revealed that the meta isomer undergoes temperature-dependent polymorphic transitions. This phenomenon was confirmed by differential scanning calorimetry, with further verification through solid-state 13C and 15N NMR spectroscopy and powder X-ray diffraction measurements (Gubica et al., 2012).

Enzyme-coupled Assays and Acetyl Migration Studies

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside and its derivatives have found applications in enzyme-coupled assays. Monoacetates of 4-nitrophenyl β-D-xylopyranoside were tested as substrates for β-xylosidase and microbial carbohydrate esterases. These substrates facilitated the introduction of a new enzyme-coupled assay for acetylxylan esterases and other carbohydrate-deacetylating enzymes, allowing easy examination of the positional specificity of these enzymes (Biely et al., 2004). Additionally, the kinetics of acetyl group migration in di-O-acetates and mono-O-acetates of 4-nitrophenyl β-D-xylopyranoside was studied in aqueous media, showing dependency on pH and revealing the stability of certain acetates towards acetyl migration (Mastihubová & Biely, 2004).

Substrate Specificity in Enzymatic Reactions

The substrate and positional specificity of feruloyl esterases on monoferuloylated and monoacetylated 4-nitrophenyl glycosides have been studied. These studies were crucial for classifying acetylxylan esterases and understanding the structure-function relationship among carbohydrate esterases (Puchart et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes, particularly glycosidases and glucosyltransferases .

Mode of Action

It is known to be an indispensable reagent in biomedicine, showcasing its prominence as an enabling component for synthesizing diverse compounds .

Pharmacokinetics

Its molecular weight (39733) and solubility in chloroform and ethyl acetate suggest that it may have good bioavailability.

Result of Action

It is known to be a versatile compound in the realm of drug development, particularly those addressing oncological, diabetic, and neurogenic ailments .

Action Environment

It is recommended to store the compound at -20° c to maintain its stability .

Analyse Biochimique

Biochemical Properties

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is known for its role in biochemical reactions, particularly as a substrate for glycosidase enzymes. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound interacts with enzymes such as beta-xylosidase, which catalyzes the hydrolysis of beta-D-xylopyranosides into xylose and other products. The interaction between this compound and beta-xylosidase is crucial for studying the enzyme’s activity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by beta-xylosidase can lead to changes in the levels of xylose, impacting metabolic pathways and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with glycosidase enzymes. The compound binds to the active site of beta-xylosidase, where it undergoes hydrolysis to release xylose and 2-nitrophenol. This enzymatic reaction is essential for understanding the catalytic mechanism of beta-xylosidase and other related enzymes. Additionally, the presence of acetyl groups in the compound enhances its stability and solubility, facilitating its use in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but prolonged exposure to higher temperatures or light can lead to degradation. Over time, the hydrolysis of the compound by glycosidases can result in the accumulation of reaction products, which may influence subsequent biochemical assays. Long-term studies have shown that the compound maintains its activity and specificity under controlled conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances and liver toxicity. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound is hydrolyzed by beta-xylosidase to produce xylose and 2-nitrophenol, which can enter various metabolic pathways. Xylose is further metabolized through the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate, essential for cellular redox balance and nucleotide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, it accumulates in specific compartments where it interacts with glycosidases and other biomolecules, influencing its biochemical activity .

Propriétés

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3/t14-,15+,16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQRDKQQIICFV-TWMKSMIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)